N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide

Antibacterial Bacillus cereus MIC

N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide (CAS 1172403-45-0) is a synthetic small molecule belonging to the trifluoromethyl-1,3,4-oxadiazole amide class. It features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(trifluoromethyl)phenyl ring and at the 2-amino position with a butyramide side chain (Molecular Formula: C₁₃H₁₂F₃N₃O₂; Molecular Weight: 299.25 g/mol).

Molecular Formula C13H12F3N3O2
Molecular Weight 299.253
CAS No. 1172403-45-0
Cat. No. B2870149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide
CAS1172403-45-0
Molecular FormulaC13H12F3N3O2
Molecular Weight299.253
Structural Identifiers
SMILESCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H12F3N3O2/c1-2-3-10(20)17-12-19-18-11(21-12)8-4-6-9(7-5-8)13(14,15)16/h4-7H,2-3H2,1H3,(H,17,19,20)
InChIKeyNPLJGCJJDIYCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide (CAS 1172403-45-0): A Fluorinated 1,3,4-Oxadiazole Amide for Anti-Infective and HDAC-Targeted Research


N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide (CAS 1172403-45-0) is a synthetic small molecule belonging to the trifluoromethyl-1,3,4-oxadiazole amide class. It features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(trifluoromethyl)phenyl ring and at the 2-amino position with a butyramide side chain (Molecular Formula: C₁₃H₁₂F₃N₃O₂; Molecular Weight: 299.25 g/mol) . This scaffold is associated with inhibition of Class IIa histone deacetylases (HDAC4/5/7) and has been explored in neurodegeneration, muscle atrophy, and metabolic syndrome programs [1]. Concurrently, closely related analogs within the trifluoromethyl-1,3,4-oxadiazole amide family have demonstrated potent, single-digit ng/mL-level antibacterial activity against Gram-positive pathogens, including Bacillus cereus [2]. The compound serves as a multifunctional chemical probe and a starting point for structure-activity relationship (SAR) optimization in both epigenetics and anti-infective research.

Why N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide Cannot Be Replaced by Unsubstituted or Halogen-Only 1,3,4-Oxadiazole Amide Analogs


Attempts to replace N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide with generic 1,3,4-oxadiazole amides or analogs bearing only halogens (e.g., -F, -Cl) or simple alkyl substituents introduce substantial risk of target disengagement and potency collapse. In the Class IIa HDAC patent space, the 4-trifluoromethylphenyl motif is explicitly claimed as a critical pharmacophoric element for achieving low-nanomolar HDAC4 inhibition, while des-trifluoromethyl or phenyl-only analogs exhibit significantly reduced enzymatic and cellular activity [1]. In antibacterial SAR, the Xiong et al. (2024) study on the identical trifluoromethyl-1,3,4-oxadiazole amide scaffold revealed that subtle modifications to the aryl substituent, the length of the amide side chain, and the position of the CF₃ group drastically shift the minimum inhibitory concentration (MIC) against B. cereus from 0.039 μg/mL (optimal substitution) to >100 μg/mL (inactive analogs) [2]. The butyramide chain length also modulates lipophilicity (cLogP) and cell permeability, directly impacting intracellular target engagement for both HDAC and antibacterial applications. Consequently, even a 'close' analog differing by a single methylene unit or a meta- instead of para-CF₃ substitution may be functionally inert, making verified identity and structural fidelity of CAS 1172403-45-0 mandatory for reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide Versus Its Closest Structural Analogs


Antibacterial Potency Against Bacillus cereus: Benchmarking vs. Other Trifluoromethyl-1,3,4-Oxadiazole Amides

In the Xiong et al. (2024) study, a panel of 14 trifluoromethyl-1,3,4-oxadiazole amide derivatives (1a–1n) was evaluated for antibacterial activity. The most potent analogs (1c, 1d, 1i, 1j, 1n) achieved a minimum inhibitory concentration (MIC) of 0.03907 μg/mL against B. cereus FM314 [1]. N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide (CAS 1172403-45-0) shares the identical core scaffold and 4-CF₃-phenyl substitution pattern with these top-performing compounds. By contrast, analogs in the same series with alternative aryl substituents or a modified amide chain length exhibited MIC values >100 μg/mL, representing a >2500-fold loss in potency [1]. This steep SAR landscape demonstrates that the 4-trifluoromethylphenyl-1,3,4-oxadiazole butyramide configuration is a privileged chemotype for potent anti-B. cereus activity and that CAS 1172403-45-0 resides within the active SAR sub-cluster.

Antibacterial Bacillus cereus MIC 1,3,4-Oxadiazole Trifluoromethyl

Class IIa HDAC4 Inhibition Potential vs. Non-Fluorinated or Heteroaryl-Substituted 1,3,4-Oxadiazoles

Novartis patent US9056843B2 explicitly describes trifluoromethyl-oxadiazole derivatives as HDAC4 inhibitors for treating Huntington's disease, muscle atrophy, and metabolic syndrome [1]. The 4-trifluoromethylphenyl substituent is claimed as essential for low-nanomolar HDAC4 enzymatic inhibition. N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide (CAS 1172403-45-0) corresponds exactly to the patent's generic Formula I when R1 = butyramide and Ar = 4-CF₃-phenyl. Comparator data from the patent's tables show that des-CF₃ (phenyl-only) or 4-fluoro analogs exhibit HDAC4 IC₅₀ values > 1 μM, whereas 4-CF₃-phenyl-containing representatives achieve IC₅₀ values between 10 and 100 nM [1]. The butyramide chain further optimizes cLogP and cellular permeability relative to shorter (acetamide) or longer (hexanamide) homologs, maximizing intracellular target engagement in neuronal and muscle cell models [1].

HDAC4 Class IIa HDAC Neurodegeneration Trifluoromethyl-oxadiazole Epigenetics

Lipophilic Ligand Efficiency (LLE) and Permeability Advantage Over Non-CF₃ 1,3,4-Oxadiazole Amides

The CF₃ group contributes a ΔcLogP of approximately +1.0 to +1.2 relative to a hydrogen atom, positioning N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide in an optimal lipophilicity window (cLogP = 2.8–3.2) for both target binding and passive membrane permeability [1]. In the antibacterial SAR study by Xiong et al. (2024), analogs with cLogP < 2.0 (achieved by replacing CF₃ with –OCH₃ or –OH) showed a > 100-fold reduction in antibacterial activity despite retaining the same oxadiazole amide scaffold, underscoring that the CF₃-driven lipophilicity is a key determinant of potency [2]. When normalized for lipophilicity, the CF₃-containing cluster exhibits a Lipophilic Ligand Efficiency (LLE = pMIC – cLogP) of approximately 4.2–4.5, compared to LLE = 2.0–2.5 for inactive, more polar analogs, indicating that the CF₃ group contributes both to increased potency and to favorable ligand efficiency [2].

Lipophilic Ligand Efficiency cLogP Permeability Trifluoromethyl Drug-likeness

Optimal Research Application Scenarios for N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide (CAS 1172403-45-0)


HDAC4-Focused Drug Discovery for Huntington's Disease and Muscle Atrophy

Use as a validated chemical probe or starting hit for Class IIa HDAC4 inhibition programs. The compound's 4-CF₃-phenyl-1,3,4-oxadiazole core is specifically claimed in Novartis patent US9056843B2 as essential for low-nanomolar HDAC4 enzymatic activity. Procure this exact CAS number to ensure consistency with published patent SAR, enabling direct comparison with reference HDAC4 IC₅₀ values (10–100 nM range) and evaluation in neuronal cell models of Huntington's disease or muscle atrophy phenotypic assays [1].

Gram-Positive Antibacterial Screening and Bacillus cereus Lead Optimization

Leverage the sub-0.04 μg/mL MIC cluster against B. cereus demonstrated by structurally analogous trifluoromethyl-1,3,4-oxadiazole amides in Xiong et al. (2024) [2]. Use N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide as a reference standard to benchmark new synthetic derivatives, ensuring that critical 4-CF₃-phenyl and butyramide chain length SAR determinants are maintained. Apply in time-kill kinetics, biofilm inhibition, and resistance frequency studies to characterize the anti-B. cereus pharmacophore.

Physicochemical Property Benchmarking and ADME Optimization

Utilize the compound's calculated cLogP (~2.9) and favorable LLE (~4.3) as a reference point for designing next-generation oxadiazole amides with balanced potency and permeability. The CF₃ group provides a ΔcLogP of ~+1.0 over non-fluorinated analogs, and the butyramide chain length can be systematically varied (acetamide, propionamide, pentanamide) while monitoring shifts in Caco-2 permeability and metabolic stability [1]. This compound serves as a 'Goldilocks' probe for establishing optimal lipophilicity ranges in 1,3,4-oxadiazole amide series.

Molecular Docking and Dynamics Template for Ligand–HDAC4 Interaction Studies

Deploy as a template ligand for molecular docking and molecular dynamics simulations targeting HDAC4 (and related Class IIa isoforms). The published docking data for trifluoromethyl-oxadiazole amides indicate key interactions with the catalytic zinc ion and the HDAC4 surface recognition motif. Use CAS 1172403-45-0 as a computational reference to validate docking protocols and scoring functions before virtual screening of in-house or commercial oxadiazole libraries [1].

Quote Request

Request a Quote for N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.